molecular formula C21H14ClN3O2 B11303216 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11303216
M. Wt: 375.8 g/mol
InChI Key: ASWXDWXEQZYZFJ-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorobenzene derivatives, which can be introduced through nucleophilic substitution reactions.

    Formation of the benzamide moiety: This can be accomplished by reacting the intermediate compound with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzene derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can be compared with other similar compounds, such as:

    N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide: This compound features a fluorophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-17-10-6-14(7-11-17)19-24-21(27-25-19)16-8-12-18(13-9-16)23-20(26)15-4-2-1-3-5-15/h1-13H,(H,23,26)

InChI Key

ASWXDWXEQZYZFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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